N-Desmethyl Ulipristal
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Overview
Description
N-Desmethyl Ulipristal is a derivative of Ulipristal Acetate, a selective progesterone receptor modulator. It has been studied for its unique chemical, conformational, and biological properties, particularly in the context of its synthesis, molecular structure, and reactivity.
Synthesis Analysis
The synthesis of N-Desmethyl Ulipristal involves complex organic reactions. For instance, the total synthesis of related compounds such as N29-desmethyl-RA-VII was achieved through effective intramolecular Ullmann reactions, highlighting the intricate steps required to produce such derivatives. These synthesis routes help in understanding the structural and conformational features of N-Desmethyl Ulipristal that contribute to its properties (Boger, Yohannes, Zhou, & Patane, 1993).
Scientific Research Applications
Application 1: Management of Uterine Fibroids
- Summary of the Application : N-Desmethyl Ulipristal Acetate is derived from Ulipristal Acetate, which has been extensively studied for its application in the management of uterine fibroids. Uterine fibroids are non-cancerous growths of the uterus that often appear during childbearing years.
- Methods of Application or Experimental Procedures : Ulipristal Acetate is typically administered orally. It works by controlling the progesterone pathway, which is thought to promote the growth of fibroids. By blocking this pathway, it can help to control excessive uterine bleeding and reduce fibroid size.
- Results or Outcomes : It has been shown to effectively control excessive uterine bleeding and reduce fibroid size, offering a non-surgical treatment option for symptomatic fibroids. This provides relief before surgical intervention and offers women options for both emergency contraception and the management of certain gynecological conditions .
Application 2: Pharmaceutical Toxicology
- Summary of the Application : N-Desmethyl Ulipristal Acetate can be used in pharmaceutical toxicology as a reference material .
- Methods of Application or Experimental Procedures : It is typically used in laboratory settings to provide a benchmark for the analysis of other substances or to calibrate analytical instruments .
- Results or Outcomes : The use of N-Desmethyl Ulipristal Acetate in pharmaceutical toxicology helps ensure the accuracy and reliability of data analysis .
Application 3: Analytical Method Development and Validation
- Summary of the Application : N-Desmethyl Ulipristal Acetate can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Ulipristal .
- Methods of Application or Experimental Procedures : It is typically used in laboratory settings to develop and validate analytical methods for the analysis of pharmaceutical products .
- Results or Outcomes : The use of N-Desmethyl Ulipristal Acetate in this context helps ensure the accuracy and reliability of analytical methods, which is crucial for the quality control of pharmaceutical products .
Safety And Hazards
According to the safety data sheet, N-Desmethyl Ulipristal Acetate is classified as Acute Toxicity, Oral (Category 4) and Reproductive Toxicity (Category 2). It is harmful if swallowed and is suspected of damaging fertility or the unborn child8.
Future Directions
Please note that this information is based on the available resources and there might be more recent studies or data related to “N-Desmethyl Ulipristal”.
properties
IUPAC Name |
(8S,11R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO3/c1-16(29)27(31)13-12-24-22-10-6-18-14-20(30)9-11-21(18)25(22)23(15-26(24,27)2)17-4-7-19(28-3)8-5-17/h4-5,7-8,14,22-24,28,31H,6,9-13,15H2,1-3H3/t22-,23+,24-,26-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFSIKXKDZSLPG-YEEPMTPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Ulipristal |
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